molecular formula C8H8Cl3N5 B12550798 Imidodicarbonimidic diamide, N-(2,3,5-trichlorophenyl)- CAS No. 159733-96-7

Imidodicarbonimidic diamide, N-(2,3,5-trichlorophenyl)-

Cat. No.: B12550798
CAS No.: 159733-96-7
M. Wt: 280.5 g/mol
InChI Key: QXJQZVPYWIFFDN-UHFFFAOYSA-N
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Description

Imidodicarbonimidic diamide, N-(2,3,5-trichlorophenyl)- is a chemical compound with the molecular formula C8H8Cl3N5. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidodicarbonimidic diamide, N-(2,3,5-trichlorophenyl)- typically involves the reaction of 2,3,5-trichloroaniline with cyanamide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like hydrochloric acid to facilitate the reaction. The mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonimidic diamide, N-(2,3,5-trichlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran, room temperature to reflux.

    Substitution: Nucleophiles like amines, thiols; conditionssolvent like dimethylformamide, elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing chlorine atoms.

Scientific Research Applications

Imidodicarbonimidic diamide, N-(2,3,5-trichlorophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Imidodicarbonimidic diamide, N-(2,3,5-trichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidodicarbonimidic diamide, N-(2-phenylethyl)-: Similar structure but with a phenylethyl group instead of the trichlorophenyl group.

    Imidodicarbonic diamide: A simpler structure without the trichlorophenyl group.

Uniqueness

Imidodicarbonimidic diamide, N-(2,3,5-trichlorophenyl)- is unique due to the presence of the trichlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications.

Properties

CAS No.

159733-96-7

Molecular Formula

C8H8Cl3N5

Molecular Weight

280.5 g/mol

IUPAC Name

1-(diaminomethylidene)-2-(2,3,5-trichlorophenyl)guanidine

InChI

InChI=1S/C8H8Cl3N5/c9-3-1-4(10)6(11)5(2-3)15-8(14)16-7(12)13/h1-2H,(H6,12,13,14,15,16)

InChI Key

QXJQZVPYWIFFDN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N=C(N)N=C(N)N)Cl)Cl)Cl

Origin of Product

United States

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